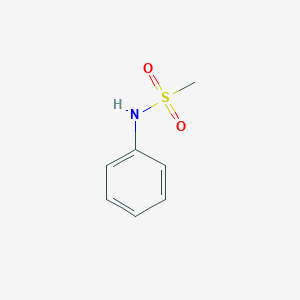









|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][S:6]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])=[O:7].[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1>C(=S)=S>[CH3:5][S:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](=[O:22])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:15]=1)(=[O:8])=[O:7] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)NC1=CC=CC=C1
|
|
Name
|
1
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at ambient temperature for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
added rapidly to the cooled reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The ice bath is removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated to 55° C.
|
|
Type
|
WAIT
|
|
Details
|
to continue for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is separated into two layers the bottom of which
|
|
Type
|
CUSTOM
|
|
Details
|
The upper layer is decanted
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
|
Type
|
WASH
|
|
Details
|
the solid is washed several times with methylene chloride
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a mixture of saturated sodium bicarbonate (500 ml) and water (500 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate is collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in NaHCO3
|
|
Type
|
CUSTOM
|
|
Details
|
reprecipitated with HCl
|
|
Type
|
FILTRATION
|
|
Details
|
The solid, 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid, is collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |